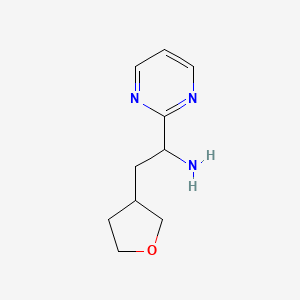

2-(Oxolan-3-yl)-1-(pyrimidin-2-yl)ethan-1-amine

Description

2-(Oxolan-3-yl)-1-(pyrimidin-2-yl)ethan-1-amine is a secondary amine featuring a pyrimidine heterocycle and a tetrahydrofuran (oxolane) substituent. The pyrimidine moiety is a nitrogen-containing aromatic ring commonly found in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and π-π interactions . The oxolane group contributes to the molecule’s polarity and may enhance solubility in aqueous environments.

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

2-(oxolan-3-yl)-1-pyrimidin-2-ylethanamine |

InChI |

InChI=1S/C10H15N3O/c11-9(6-8-2-5-14-7-8)10-12-3-1-4-13-10/h1,3-4,8-9H,2,5-7,11H2 |

InChI Key |

CITCPURJKKBGTE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1CC(C2=NC=CC=N2)N |

Origin of Product |

United States |

Biological Activity

2-(Oxolan-3-yl)-1-(pyrimidin-2-yl)ethan-1-amine is a compound that integrates a pyrimidine ring with an oxolane moiety, presenting a unique structural framework that has garnered attention in medicinal chemistry. This compound is being investigated for its potential pharmacological properties, including antimicrobial, antiviral, and antitumor activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Pyrimidine Ring: Known for its role in various biological processes and as a building block in nucleic acids.

- Oxolane Moiety: Contributes to the compound's three-dimensional structure, potentially influencing its interaction with biological targets.

Biological Activity

Research indicates that compounds containing both pyrimidine and oxolane structures exhibit diverse biological activities. The following table summarizes the potential biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against various bacterial strains. |

| Antiviral | Potential activity against viral pathogens, possibly through enzyme inhibition. |

| Antitumor | Shows promise in inhibiting tumor cell proliferation in preliminary studies. |

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific proteins involved in metabolic pathways, influencing their activity. This interaction could lead to altered cell signaling and metabolic processes, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

-

Antimicrobial Studies:

- In vitro assays demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be within a range that suggests potential for development as an antimicrobial agent.

-

Antiviral Activity:

- Research published in [source] indicated that derivatives of pyrimidine compounds exhibit antiviral properties by inhibiting viral replication mechanisms. Further investigations are necessary to confirm the specific antiviral efficacy of this compound.

-

Antitumor Effects:

- A study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears linked to the modulation of signaling pathways involved in cell survival.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its dual heterocyclic structure, which may confer distinct pharmacological properties compared to similar compounds. Below is a comparative table:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Pyridin-2-YL)ethanamine | Pyridine ring | Different biological activities compared to pyrimidine derivatives. |

| 2-(Quinolin-2-YL)ethanamine | Quinoline ring | Unique pharmacological profile distinct from both pyridine and pyrimidine. |

| 2-(Isoquinolin-1-YL)ethanamine | Isoquinoline ring | Varied interactions in biological systems compared to other heterocycles. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, heterocycles, and physicochemical properties, influencing their biological activity and applications. Below is a detailed comparison:

Key Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents/Features |

|---|---|---|---|---|

| 2-(Oxolan-3-yl)-1-(pyrimidin-2-yl)ethan-1-amine | C₉H₁₅N₃O | 181.23 g/mol | 479065-36-6 | Pyrimidin-2-yl, oxolan-3-yl |

| 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-amine | C₇H₈F₃N₃ | 191.15 g/mol | 1260670-90-3 | Trifluoromethyl group on pyrimidine |

| 2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine | C₁₀H₁₈N₂O₂ | 198.26 g/mol | 609793-18-2 | Morpholine substituent (discontinued) |

| 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride | C₆H₁₀Cl₂N₂ | 189.06 g/mol | 1616809-52-9 | No oxolane; hydrochloride salt |

| 2-[(Oxolan-3-yl)methoxy]ethan-1-amine | C₇H₁₅NO₂ | 145.20 g/mol | 883536-74-1 | Methoxy-linked oxolane, simpler structure |

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in 1-(5-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine increases lipophilicity (predicted logP ~1.3) compared to the oxolane-containing target compound (logP ~0.5) .

- Solubility : The oxolane group in the target compound enhances aqueous solubility relative to morpholine-containing analogs, which exhibit higher basicity due to the tertiary amine in morpholine .

- Acid Dissociation Constant (pKa) : The pyrimidine nitrogen atoms contribute to a predicted pKa of ~7.8 for the target compound, similar to its trifluoromethyl analog .

Commercial Availability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.